molecular formula C23H26N4O4S B2426957 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1005299-53-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B2426957
CAS No.: 1005299-53-5
M. Wt: 454.55
InChI Key: ROJJJIWOTNCLFE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 359.484 g/mol. The compound features a thiazole ring and methoxy-substituted phenyl groups, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H25N3O3SC_{20}H_{25}N_{3}O_{3}S
Molecular Weight359.484 g/mol
Net Charge0

Anti-inflammatory Activity

Recent studies have indicated that the compound exhibits notable anti-inflammatory effects. In vitro assays demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • Inhibitory Concentration (IC50) : The compound showed IC50 values against COX-1 and COX-2 enzymes in the range of 19.45 ± 0.07 μM to 42.1 ± 0.30 μM, indicating a moderate potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

The anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin E2 (PGE2) production through COX enzyme suppression. Docking studies suggest that the compound interacts with key residues in the COX-2 active site, similar to established inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the substituents on the thiazole and phenyl rings significantly influence biological activity:

  • Electron-donating groups : The presence of methoxy groups enhances binding affinity and inhibitory potency.
  • Thiazole ring : Essential for maintaining structural integrity and interaction with target enzymes.

Case Studies

  • In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers similar to those treated with conventional NSAIDs, reinforcing its therapeutic potential .
  • Comparative Analysis : A comparative study involving various derivatives showed that compounds with additional electron-donating groups displayed enhanced anti-inflammatory activity, supporting the hypothesis regarding SAR .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-4-7-17(8-5-15)25-22(29)27-23-26-18(14-32-23)13-21(28)24-11-10-16-6-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJJJIWOTNCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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